3-(4-Benzoylpiperazinyl)propanamine
Overview
Description
3-(4-Benzoylpiperazinyl)propanamine is a heterocyclic organic compound with the molecular formula C₁₄H₂₁N₃O. It is characterized by the presence of a benzoyl group attached to a piperazine ring, which is further connected to a propanamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzoylpiperazinyl)propanamine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Benzoylation: The piperazine ring is then benzoylated using benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Propanamine Chain: The final step involves the reaction of the benzoylated piperazine with 3-chloropropanamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzoylpiperazinyl)propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(4-Benzoylpiperazinyl)propanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(4-Benzoylpiperazinyl)propanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl group and the piperazine ring play crucial roles in binding to these targets, leading to modulation of their activity. The propanamine chain enhances the compound’s solubility and facilitates its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
4-Benzoylpiperazine: Lacks the propanamine chain, resulting in different solubility and binding properties.
3-(4-Benzoylpiperazinyl)butanamine: Has an additional carbon in the chain, affecting its reactivity and biological activity.
N-Benzylpiperazine: Contains a benzyl group instead of a benzoyl group, leading to different pharmacological properties.
Uniqueness
3-(4-Benzoylpiperazinyl)propanamine is unique due to its specific combination of a benzoyl group, a piperazine ring, and a propanamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
[4-(3-aminopropyl)piperazin-1-yl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-7-4-8-16-9-11-17(12-10-16)14(18)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVVYPHEMWGVRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621317 | |
Record name | [4-(3-Aminopropyl)piperazin-1-yl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102391-96-8 | |
Record name | [4-(3-Aminopropyl)piperazin-1-yl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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